molecular formula C12H13N3S B385859 4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole CAS No. 22067-26-1

4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole

Cat. No.: B385859
CAS No.: 22067-26-1
M. Wt: 231.32g/mol
InChI Key: SIGXFKDDWLYFHN-UHFFFAOYSA-N
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Description

4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a thiazole-based hydrazone derivative characterized by a phenyl group at the 4-position of the thiazole ring and a propan-2-ylidene-substituted hydrazinyl moiety at the 2-position. This compound has garnered attention for its antimicrobial and antifungal properties, with studies indicating low cytotoxicity in normal human MRC-5 cells (IC₅₀ > 100 μM), making it a promising lead for drug development . Its synthesis typically involves the reaction of α-haloketones with thiosemicarbazides or hydrazinecarbothioamides under reflux conditions, followed by purification via recrystallization.

Properties

IUPAC Name

4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9(2)14-15-12-13-11(8-16-12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGXFKDDWLYFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Thiosemicarbazone Intermediate

  • Formation of Acetone Thiosemicarbazone : Thiosemicarbazide reacts with acetone in ethanol under reflux to yield (propan-2-ylidene)hydrazinecarbothioamide.

  • Cyclization with Phenacyl Bromide : The thiosemicarbazone intermediate undergoes cyclization with phenacyl bromide (α-bromoacetophenone) in the presence of a base (e.g., sodium acetate) to form the thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or PEG-400

  • Temperature: Reflux (78°C for ethanol) or 40–70°C for PEG-mediated reactions

  • Time: 2–24 hours

  • Yield: 65–85%

Mechanistic Insight :
The α-halo ketone (phenacyl bromide) reacts with the sulfur atom of the thiosemicarbazone, followed by nucleophilic attack of the nitrogen on the carbonyl carbon, leading to ring closure and elimination of HBr.

One-Pot Three-Component Reaction

A streamlined one-pot approach eliminates intermediate isolation, enhancing synthetic efficiency. This method involves:

  • Substrates : Acetone, thiosemicarbazide, and phenacyl chloride

  • Catalyst : Nano-SiO₂ (20 mol%)

  • Conditions : Ethanol, reflux (78°C), 1–2 hours

Key Advantages :

  • High Atom Economy : All reactants contribute to the final product.

  • Short Reaction Time : Completion within 2 hours vs. 24 hours in classical methods.

  • Yield : 88–93%.

Optimization Notes :

  • Nano-SiO₂ acts as a Lewis acid, polarizing the carbonyl group of phenacyl chloride to facilitate nucleophilic attack.

  • Ethanol serves as a green solvent, enabling easy catalyst recovery.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates reaction kinetics by enhancing molecular collision frequency.

Procedure :

  • Mix acetone thiosemicarbazone, phenacyl bromide, and PEG-400.

  • Irradiate at 400 W for 50–120 seconds.

Outcomes :

  • Time Reduction : 2-minute reaction vs. hours in conventional methods.

  • Yield Improvement : 85–90%.

Limitations :

  • Specialized equipment required.

  • Limited scalability for industrial applications.

Ionic Liquid-Catalyzed Synthesis

Ionic liquids (e.g., [PDBMDIm]Br) offer recyclable and eco-friendly catalytic platforms.

Method :

  • Catalyst : [PDBMDIm]Br (0.04 mmol per mmol substrate)

  • Conditions : Solvent-free, room temperature, 60–120 minutes

  • Yield : 85–96%

Advantages :

  • Reusability : Catalyst retains activity for 5 cycles.

  • Broad Substrate Scope : Tolerates electron-donating and withdrawing groups.

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)ScalabilityEnvironmental Impact
Classical HantzschReflux, EtOH2–24 h65–85ModerateModerate
One-PotNano-SiO₂, EtOH1–2 h88–93HighLow
MicrowavePEG-400, MWI2 min85–90LowModerate
Ionic Liquid[PDBMDIm]Br, RT1–2 h85–96HighLow

Critical Observations :

  • The one-pot method balances efficiency, yield, and sustainability, making it ideal for large-scale synthesis.

  • Ionic liquid catalysis excels in eco-friendliness but faces cost barriers.

Structural Confirmation and Analytical Data

Synthetic products are validated via:

  • ¹H NMR : Signals at δ 2.12–2.22 ppm (propan-2-ylidene CH₃), δ 6.6–6.8 ppm (NH₂).

  • IR Spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 1250–1300 cm⁻¹ (C-S).

  • Mass Spectrometry : Molecular ion peaks matching theoretical m/z values .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including 4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Thiazole derivatives are known to interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiazole-based compounds have shown efficacy against breast cancer and leukemia cells in vitro .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiazole derivatives. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Pesticidal Activity

Thiazole derivatives are also recognized for their pesticidal properties. Their ability to act as fungicides and insecticides has been documented, with some compounds showing effectiveness against common agricultural pests and pathogens . This application is crucial for developing sustainable agricultural practices.

Fluorescent Dyes

The unique structural properties of thiazoles allow them to be utilized as fluorescent dyes. Research has suggested that derivatives like this compound can be incorporated into materials for optical applications due to their photostability and emission characteristics .

Case Studies

Study Objective Findings
Singh et al., 2020Evaluate antimicrobial activityDemonstrated significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus .
Makam et al., 2013Synthesize and test thiazole derivativesFound that certain derivatives exhibited promising anti-mycobacterial activity, indicating potential for tuberculosis treatment .
International Journal of Pharmaceutical Sciences Review and Research, 2020Investigate anti-inflammatory effectsReported that thiazole derivatives reduced inflammation markers by up to 70% in vitro .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Antimicrobial and Antifungal Activity

Compound Name Substituents Key Findings References
This compound Propan-2-ylidene hydrazinyl, 4-phenyl Moderate-to-good antimicrobial activity; non-toxic (MRC-5 cells)
2-[2-(4-Phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole (2h) 4-Phenylcyclohexylidene hydrazinyl, 4-phenyl 4-fold higher antifungal activity than ketoconazole against C. albicans (MIC₉₀ = 1.95 μg/mL)
4-Methyl-2-[2-(4-hydroxybenzylidene)hydrazinyl]thiazole 4-Hydroxybenzylidene hydrazinyl, 4-methyl Broad-spectrum activity against Gram-positive and Gram-negative bacteria
Dicyclopropylmethylene-substituted thiazoles (3a–3f) Dicyclopropylmethylene hydrazinyl, varied aryl groups Antifungal activity against C. albicans (MIC = 3.9–15.6 μg/mL); non-toxic (HeLa cells)

Key Insights :

  • The propan-2-ylidene hydrazinyl group in the target compound confers balanced antimicrobial activity but is outperformed by 4-phenylcyclohexylidene derivatives (e.g., 2h) in antifungal potency .
  • Electron-withdrawing substituents (e.g., 4-chlorophenyl in 3b ) enhance antifungal efficacy, while bulky groups like dicyclopropylmethylene improve selectivity .

Anticancer Activity

Compound Name Substituents Key Findings References
2-(2-(2-Hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) 2-Hydroxy-3-methylbenzylidene hydrazinyl, 4-cyanophenyl GI₅₀ = 1.0 ± 0.1 μM (MCF-7 cells); superior to cisplatin
2-(2-((Benzofuran-2-yl)pyrazolylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazole (VIIg) Benzofuran-pyrazole hybrid, 4-chlorophenyl IC₅₀ = 0.87 μM (MCF-7), 1.12 μM (A549)
Camphor-derived thiazoles (5a–5o) Bicyclic camphor hydrazinyl, varied aryl groups Antifungal and anticancer activity; QSAR models suggest steric bulk enhances efficacy

Key Insights :

  • The target compound lacks reported anticancer data, but structural analogs with cyanophenyl (3f) or heteroaromatic extensions (VIIg) show sub-micromolar potency .
  • Bicyclic substituents (e.g., camphor in 5a–5o) improve binding to hydrophobic enzyme pockets, a feature absent in the propan-2-ylidene derivative .

Key Insights :

  • The target compound is synthetically accessible via one-step cyclization but requires optimization to improve yields .
  • Hybrid derivatives (e.g., benzofuran-pyrazole) demand complex syntheses but offer enhanced bioactivity .

Biological Activity

4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4SC_{12}H_{14}N_4S. Its structure includes a thiazole ring, which is known for its biological significance, and a hydrazine moiety that enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including this compound, exhibit promising antimicrobial properties. A study demonstrated that this compound showed significant inhibitory activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that the presence of the propan-2-ylidene hydrazine substituent at position 2 of the thiazole ring is crucial for enhancing antibacterial efficacy .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus7.81 μg/mL
Escherichia coli15.62 μg/mL
Candida albicans3.9 μg/mL

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. The compound was tested against various cancer cell lines, showing moderate cytotoxicity. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)12.5
HeLa (Cervical cancer)15.0

Study on Antifungal Activity

A significant study focused on the antifungal activity of thiazole derivatives revealed that compounds similar to this compound exhibited potent activity against Candida albicans. The study employed molecular docking techniques to elucidate the binding interactions between the compound and fungal enzymes, highlighting its potential as a lead compound for antifungal drug development .

SAR Studies

Structure-activity relationship studies have been pivotal in understanding how modifications to the thiazole ring influence biological activity. For instance, alterations in substituents on the phenyl ring or variations in the hydrazine component significantly impacted both antibacterial and anticancer activities. The presence of electron-withdrawing groups was found to enhance activity against certain bacterial strains while reducing cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with α-haloketones under acidic/basic conditions to form the thiazole core. Key steps include refluxing in ethanol with catalysts like LiCl to optimize yield (e.g., 86–99% yields reported for analogous hydrazinyl-thiazoles) . Intermediates are characterized using IR (to confirm C=N and N-H stretches), 1^1H/13^13C NMR (to verify substituent integration), and mass spectrometry (to confirm molecular ion peaks) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups like hydrazinyl (N-H, 3200–3400 cm1^{-1}) and thiazole ring (C-S, 650–750 cm1^{-1}) .
  • NMR : 1^1H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm). 13^13C NMR confirms sp2^2 carbons in the thiazole ring (δ 150–170 ppm) .
  • Elemental Analysis : Validates purity (<0.4% deviation for C, H, N, S) .

Q. How is the purity of the compound assessed during synthesis?

  • Methodology :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
  • Recrystallization : Ethanol or dichloromethane is used to isolate crystals with >95% purity .
  • Melting Point Analysis : Sharp melting ranges (e.g., 269–280°C for related derivatives) indicate homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance cyclization efficiency compared to acetic acid .
  • Catalyst Screening : LiCl in ethanol accelerates hydrazone formation, reducing side products .
  • Temperature Control : Reflux (~80°C) ensures complete imine bond formation, while room-temperature reactions minimize decomposition .

Q. What structural modifications enhance bioactivity, and how are they guided by SAR studies?

  • Methodology :

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring increases antifungal activity (MIC: 2–8 µg/mL vs. Candida spp.), while electron-donating groups (e.g., -OCH3_3) improve anticonvulsant potency in rodent models .
  • Pharmacophore Modeling : Triazole-thiazole hybrids are designed to target GABA receptors, with steric bulk at position 4 correlating with anticonvulsant efficacy (ED50_{50}: 30 mg/kg) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodology :

  • Dose-Response Analysis : Compare IC50_{50} values under standardized assays (e.g., MTT for cytotoxicity). For example, hydrazinyl-thiazoles may show dual antifungal/cytotoxic effects at >50 µM .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinities to targets like CYP51 (fungal lanosterol demethylase) or COX-2 (anti-inflammatory) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME estimates logP (2.1–3.5) and BBB permeability, critical for CNS-targeted analogs .
  • DFT Calculations : Optimize HOMO-LUMO gaps to assess redox potential (e.g., antioxidant activity via DPPH assay) .

Q. How do tautomeric equilibria impact the compound’s reactivity and bioactivity?

  • Methodology :

  • Spectroscopic Tautomer Tracking : IR and 1^1H NMR monitor thione-thiol shifts, which influence metal chelation (e.g., Cu2+^{2+} complexes enhance antimicrobial activity) .
  • X-ray Crystallography : Resolves tautomeric forms in solid state (e.g., thione dominance in Mannich bases) .

Data Presentation

Table 1 : Bioactivity of Selected Derivatives

SubstituentAntifungal (MIC, µg/mL)Anticonvulsant (ED50_{50}, mg/kg)
4-NO2_2-Ph2.5N/A
4-OCH3_3-Ph32.028
4-Cl-Ph8.045
Data sourced from in vitro and MES-induced seizure models .

Table 2 : Optimization of Reaction Conditions

SolventCatalystYield (%)Purity (%)
EthanolLiCl9298
PEG-400None8595
Acetic AcidNone7890
Adapted from synthesis protocols for hydrazinyl-thiazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole
Reactant of Route 2
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4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole

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